2-Bromo-3-iodopyridine

Descripción general

Descripción

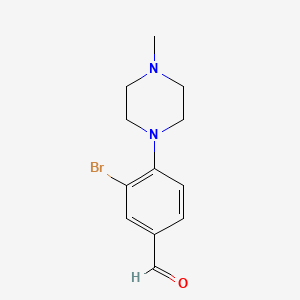

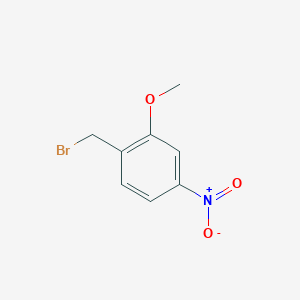

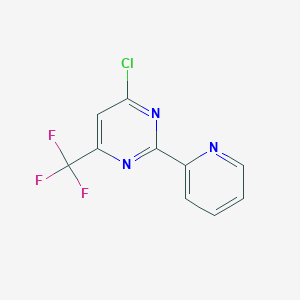

2-Bromo-3-iodopyridine is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. It is particularly valuable in the construction of complex molecules due to the presence of both bromine and iodine, which can be selectively substituted through various chemical reactions. This compound is not explicitly discussed in the provided papers, but its related derivatives and synthesis methods are extensively covered, which can shed light on its potential applications and reactivity.

Synthesis Analysis

The synthesis of halogenated pyridines, including those related to 2-bromo-3-iodopyridine, involves various strategies. For instance, the preparation of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines is achieved through Stille coupling and reductive symmetric coupling reactions with high yields . Similarly, the synthesis of 5-bromopyridyl-2-magnesium chloride from 5-bromo-2-iodopyridine via an iodo-magnesium exchange reaction represents a method that could potentially be adapted for the synthesis of 2-bromo-3-iodopyridine . Moreover, the "halogen dance" reaction is a technique used to synthesize 2-bromo-4-iodopyridine, which could be relevant for the synthesis of 2-bromo-3-iodopyridine by altering the reaction conditions or starting materials .

Molecular Structure Analysis

The molecular structure of halogenated pyridines is characterized by the presence of nitrogen in the pyridine ring and the substitution of hydrogen atoms by halogens such as bromine and iodine. These substitutions influence the electronic properties of the molecule and can affect its reactivity. For example, the study of 2-amino-3-bromo-5-nitropyridine using Density Functional Theory (DFT) provides insights into the electronic characteristics and vibrational frequencies, which could be extrapolated to understand the properties of 2-bromo-3-iodopyridine .

Chemical Reactions Analysis

Halogenated pyridines participate in a variety of chemical reactions. The presence of bromine and iodine in 2-bromo-3-iodopyridine suggests that it could undergo similar reactions to those described in the papers. For instance, the magnesiation of pyridine N-oxides via iodine or bromine-magnesium exchange is a method that could potentially be applied to 2-bromo-3-iodopyridine for functionalization . Additionally, the radiosynthesis of 2-amino-5-[18F]fluoropyridines from 2-bromo-5-[18F]fluoropyridine through palladium-catalyzed amination indicates the potential for 2-bromo-3-iodopyridine to participate in cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-3-iodopyridine can be inferred from studies on similar compounds. The reactivity of halogen atoms in these molecules is crucial for their application in organic synthesis. For example, the universal convertible isocyanide 2-bromo-6-isocyanopyridine demonstrates the influence of halogen substituents on nucleophilicity and leaving group capacity . The quantum mechanical and spectroscopic studies of 2-amino-3-bromo-5-nitropyridine provide valuable information on the molecular geometry, vibrational spectra, and electronic properties that could be relevant to 2-bromo-3-iodopyridine .

Aplicaciones Científicas De Investigación

Application 1: Copper-catalyzed selective C–N bond formation

- Summary of the Application: This research focuses on the copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine . The selective, generally mild and economical coupling reaction at C-5 position could be achieved with amines, heterocycles and amides .

- Methods of Application: The study involved a systematic study of Pd- and Cu-catalyzed 1,2-diol aryl amination at the C-5 position of 2-amino-5-halopyridine and thereafter extended the study to 2-hydroxy-5-halopyridine and 2-bromo-5-iodopyridine .

- Results or Outcomes: The research resulted in a highly selective, operationally simple, high yielding and economically attractive method .

Application 2: Synthesis of Tyrosine Kinase Inhibitor

- Summary of the Application: 2-Amino-5-bromo-3-iodopyridine plays an irreplaceable role in the synthesis of tyrosine kinase inhibitor , which has been widely used for cancer chemotherapy .

Application 3: Synthesis of Regioregular Thiophene-based Conjugated Polymers

- Summary of the Application: This research focuses on the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications . These polymers have exceptional optical and conductive properties, making them a center of attention for researchers .

- Methods of Application: The study involved the use of nickel and palladium-based catalytic systems. Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes .

- Results or Outcomes: The research resulted in the synthesis of functionalized regioregular polythiophenes exhibiting fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

Application 4: Synthesis of Various Chemically Complex Structures

- Summary of the Application: 2-Bromo-3-difluoromethoxy-6-iodopyridine and related compounds are primarily used as intermediates in the synthesis of various chemically complex structures.

Application 5: Production of Human NAD±dependent, 15-hydroxyprostaglandin Dehydrogenase Inhibitors

- Summary of the Application: 2-Iodopyridine is a reagent that is frequently used in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors .

Application 6: Synthesis of Pyridine Alkaloids

Safety And Hazards

Propiedades

IUPAC Name |

2-bromo-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrIN/c6-5-4(7)2-1-3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBHCYSESMFQJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

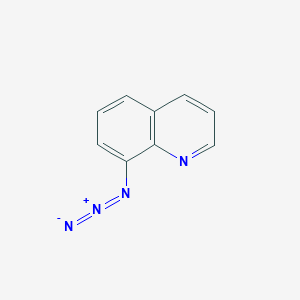

C1=CC(=C(N=C1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463506 | |

| Record name | 2-Bromo-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-iodopyridine | |

CAS RN |

265981-13-3 | |

| Record name | 2-Bromo-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Borabicyclo[3.3.1]nonane dimer](/img/structure/B1280401.png)